((3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)trimethylsilane
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Overview
Description
{2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}trimethylsilane is a complex organic compound that features a combination of fluorine, boron, and silicon atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}trimethylsilane typically involves multiple steps, starting with the preparation of the boron-containing intermediate. One common method involves the coupling of 3-fluoro-5-iodophenylacetylene with bis(pinacolato)diboron under palladium-catalyzed conditions. The resulting intermediate is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity {2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}trimethylsilane suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
{2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}trimethylsilane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like tetrabutylammonium fluoride (TBAF) for desilylation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted boronic acids, while reduction can produce fluoro-substituted boranes.
Scientific Research Applications
Chemistry
In chemistry, {2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}trimethylsilane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules. The presence of fluorine can improve the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, {2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}trimethylsilane is utilized in the development of advanced materials, including polymers and electronic components. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of {2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}trimethylsilane involves its interaction with specific molecular targets. The fluorine and boron atoms within the compound can participate in various chemical interactions, influencing the reactivity and stability of the compound. These interactions can affect the compound’s behavior in different environments, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Similar Compounds
{2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}trimethylsilane: shares similarities with other boron-containing compounds, such as boronic acids and boronate esters.
Fluoro-substituted phenylacetylene derivatives: are also similar in structure and reactivity.
Uniqueness
What sets {2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}trimethylsilane apart is its combination of fluorine, boron, and silicon atoms, which imparts unique chemical properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C17H24BFO2Si |
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Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C17H24BFO2Si/c1-16(2)17(3,4)21-18(20-16)14-10-13(11-15(19)12-14)8-9-22(5,6)7/h10-12H,1-7H3 |
InChI Key |
YKSPNFUBRXFKAY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C#C[Si](C)(C)C |
Origin of Product |
United States |
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